molecular formula C20H11NO2S B5086972 2-naphtho[2,1-d][1,3]thiazol-2-yl-1H-indene-1,3(2H)-dione

2-naphtho[2,1-d][1,3]thiazol-2-yl-1H-indene-1,3(2H)-dione

Cat. No. B5086972
M. Wt: 329.4 g/mol
InChI Key: MTBMRXGUVIVOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphtho[2,1-d][1,3]thiazol-2-yl-1H-indene-1,3(2H)-dione is an organic compound that belongs to the family of thiazole dyes. It is commonly known as NTID or naphthothiazolindendione and is used in various scientific research applications.

Mechanism of Action

The mechanism of action of NTID is not fully understood. However, it is known to interact with DNA, RNA, and proteins through intercalation and groove binding. NTID has been shown to selectively bind to G-quadruplex DNA, which makes it a potential candidate for anticancer drug development.
Biochemical and Physiological Effects
NTID has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of telomerase. NTID has also been shown to inhibit the activity of topoisomerase I, which is an enzyme that is involved in DNA replication and repair. Additionally, NTID has been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using NTID in lab experiments is its fluorescent properties. This makes it easy to detect and monitor its interactions with biological molecules. Additionally, NTID is relatively easy to synthesize and is cost-effective. However, one of the limitations of using NTID is its potential toxicity. It is important to use appropriate safety measures when handling NTID in lab experiments.

Future Directions

There are several future directions for the use of NTID in scientific research. One potential direction is the development of NTID-based fluorescent probes for the detection of cancer cells. NTID could also be used as a potential candidate for the development of anticancer drugs. Additionally, NTID could be used to study the conformational changes in proteins and nucleic acids in more detail.
Conclusion
In conclusion, NTID is an organic compound that has been widely used in scientific research due to its unique properties. It is known to exhibit fluorescence properties, which makes it useful as a fluorescent probe for various biological applications. NTID has been shown to interact with DNA, RNA, and proteins through intercalation and groove binding. It has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of topoisomerase I and protein kinase C. While there are limitations to using NTID in lab experiments, its potential applications in scientific research make it a promising candidate for future studies.

Synthesis Methods

The synthesis of NTID involves the reaction of 2-aminonaphthalene with 2-bromothiazole in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to obtain NTID. This method is considered to be an efficient and cost-effective way to synthesize NTID.

Scientific Research Applications

NTID has been widely used in scientific research due to its unique properties. It is known to exhibit fluorescence properties, which makes it useful as a fluorescent probe for various biological applications. NTID has been used to study the binding of small molecules to DNA, RNA, and proteins. It has also been used to study the conformational changes in proteins and nucleic acids.

properties

IUPAC Name

2-benzo[g][1,3]benzothiazol-2-ylindene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11NO2S/c22-17-13-7-3-4-8-14(13)18(23)16(17)20-21-15-10-9-11-5-1-2-6-12(11)19(15)24-20/h1-10,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBMRXGUVIVOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)C4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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